1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
Overview
Description
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-chlorobenzoyl chloride and 4-fluorobenzene are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. Post-reaction purification steps, including recrystallization and distillation, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of 2-chlorobenzoic acid and 4-fluorobenzoic acid.
Reduction: Formation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2-phenylethan-1-one
- 1-(4-Fluorophenyl)-2-phenylethan-1-one
- 1-(2-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one
Comparison: 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXQTAJSUAEJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.